6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C8H3ClF4O and a molecular weight of 226.56 g/mol . This compound is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzaldehyde ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Chemical Reactions Analysis
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes.
Scientific Research Applications
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is primarily related to its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. In biological systems, it can interact with enzymes and proteins, affecting their function and activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds such as:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but with different positions of the substituents.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: This compound lacks the chloro substituent and has different reactivity and applications.
6-Chloro-2-fluoro-3-methylbenzaldehyde: This compound has a methyl group instead of the trifluoromethyl group, leading to different chemical properties and uses. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
6-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMIYSGKZXTICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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